5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a naphthylamine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with naphthalen-1-amine in the presence of a catalyst. One common method involves the use of sulfamic acid as a catalyst in methanol under reflux conditions . The reaction proceeds as follows:
Reactants: 5,5-dimethylcyclohexane-1,3-dione and naphthalen-1-amine.
Catalyst: Sulfamic acid.
Solvent: Methanol.
Conditions: Reflux.
The mixture is stirred under reflux, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthylamine derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The naphthylamine group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Similar structure but with a phenyl group instead of a naphthyl group.
5,5-Dimethyl-3-(diethylamino)cyclohex-2-en-1-one: Contains a diethylamino group instead of a naphthylamine group.
Uniqueness
5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one is unique due to the presence of the naphthylamine group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the design of organic semiconductors or as a probe in biochemical assays.
Properties
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-18(2)11-14(10-15(20)12-18)19-17-9-5-7-13-6-3-4-8-16(13)17/h3-10,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMYGQWWCCFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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